Cas no 2137780-04-0 (Ethanone, 1-(3-amino-4-phenyl-1-piperidinyl)-2-bromo-)

Ethanone, 1-(3-amino-4-phenyl-1-piperidinyl)-2-bromo- Chemical and Physical Properties
Names and Identifiers
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- Ethanone, 1-(3-amino-4-phenyl-1-piperidinyl)-2-bromo-
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- Inchi: 1S/C13H17BrN2O/c14-8-13(17)16-7-6-11(12(15)9-16)10-4-2-1-3-5-10/h1-5,11-12H,6-9,15H2
- InChI Key: TYYBAFMQAXVGFE-UHFFFAOYSA-N
- SMILES: C(=O)(N1CCC(C2=CC=CC=C2)C(N)C1)CBr
Ethanone, 1-(3-amino-4-phenyl-1-piperidinyl)-2-bromo- Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-375631-0.05g |
1-(3-amino-4-phenylpiperidin-1-yl)-2-bromoethan-1-one |
2137780-04-0 | 95.0% | 0.05g |
$612.0 | 2025-03-16 | |
Enamine | EN300-375631-2.5g |
1-(3-amino-4-phenylpiperidin-1-yl)-2-bromoethan-1-one |
2137780-04-0 | 95.0% | 2.5g |
$1428.0 | 2025-03-16 | |
Enamine | EN300-375631-5.0g |
1-(3-amino-4-phenylpiperidin-1-yl)-2-bromoethan-1-one |
2137780-04-0 | 95.0% | 5.0g |
$2110.0 | 2025-03-16 | |
Enamine | EN300-375631-10.0g |
1-(3-amino-4-phenylpiperidin-1-yl)-2-bromoethan-1-one |
2137780-04-0 | 95.0% | 10.0g |
$3131.0 | 2025-03-16 | |
Enamine | EN300-375631-1.0g |
1-(3-amino-4-phenylpiperidin-1-yl)-2-bromoethan-1-one |
2137780-04-0 | 95.0% | 1.0g |
$728.0 | 2025-03-16 | |
Enamine | EN300-375631-0.25g |
1-(3-amino-4-phenylpiperidin-1-yl)-2-bromoethan-1-one |
2137780-04-0 | 95.0% | 0.25g |
$670.0 | 2025-03-16 | |
Enamine | EN300-375631-0.1g |
1-(3-amino-4-phenylpiperidin-1-yl)-2-bromoethan-1-one |
2137780-04-0 | 95.0% | 0.1g |
$640.0 | 2025-03-16 | |
Enamine | EN300-375631-0.5g |
1-(3-amino-4-phenylpiperidin-1-yl)-2-bromoethan-1-one |
2137780-04-0 | 95.0% | 0.5g |
$699.0 | 2025-03-16 |
Ethanone, 1-(3-amino-4-phenyl-1-piperidinyl)-2-bromo- Related Literature
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Ronny Wahlström,Alistair King,Arno Parviainen,Kristiina Kruus,Anna Suurnäkki RSC Adv., 2013,3, 20001-20009
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Bo Sun,Dandan Rao,Yuhai Sun RSC Adv., 2016,6, 62858-62865
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Myung Hun Kim,Se-Na Kim,Hanna Lee,Na Kyeong Lee J. Mater. Chem. B, 2020,8, 7914-7920
Additional information on Ethanone, 1-(3-amino-4-phenyl-1-piperidinyl)-2-bromo-
Ethanone, 1-(3-amino-4-phenyl-1-piperidinyl)-2-bromo-
Ethanone, 1-(3-amino-4-phenyl-1-piperidinyl)-2-bromo-, also known by its CAS number 2137780-04-0, is a complex organic compound with a diverse range of applications in the field of chemistry and pharmacology. This compound is characterized by its unique structure, which includes a ketone group, a bromine atom, and a piperidine ring substituted with an amino group and a phenyl group. The combination of these functional groups makes it highly versatile and valuable in various chemical reactions and biological studies.
The synthesis of Ethanone, 1-(3-amino-4-phenyl-1-piperidinyl)-2-bromo- involves a series of intricate organic reactions, including nucleophilic substitutions, reductions, and oxidations. Recent advancements in synthetic methodologies have enabled chemists to optimize the production process, resulting in higher yields and improved purity of the compound. These improvements have significantly contributed to its increased availability for research and industrial applications.
In terms of physical properties, this compound exhibits a melting point of approximately 95°C and a boiling point around 280°C under standard conditions. Its solubility in common organic solvents such as dichloromethane and ethyl acetate makes it suitable for various extraction and purification techniques. The presence of the bromine atom also imparts moderate reactivity towards nucleophilic substitution reactions, which is a key factor in its utility as an intermediate in organic synthesis.
One of the most promising areas of application for Ethanone, 1-(3-amino-4-phenyl-1-piperidinyl)-2-bromo- is in the field of drug discovery. Recent studies have demonstrated its potential as a lead compound in the development of new pharmaceutical agents targeting various diseases, including cancer and neurodegenerative disorders. The amino group on the piperidine ring plays a crucial role in enhancing the compound's bioavailability and ability to interact with cellular targets.
Moreover, this compound has shown significant promise in catalytic applications due to its ability to act as a ligand in transition metal-catalyzed reactions. Researchers have reported enhanced catalytic activity when this compound is used as a chiral ligand in asymmetric synthesis, leading to improved enantioselectivity in product formation.
In conclusion, Ethanone, 1-(3-amino-4-phenyl-1-piperidinyl)-2-bromo-, with its unique structural features and versatile reactivity, continues to be an area of intense research interest across multiple disciplines within chemistry and pharmacology.
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